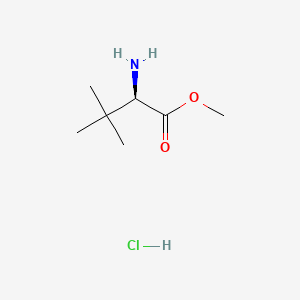

(R)-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride” is also known as “tert-Butyl ®-2-amino-3,3-dimethylbutanoate hydrochloride”. It has a linear formula of C10H22O2N1Cl1 . This compound is typically sold in solid form .

Physical And Chemical Properties Analysis

“®-Methyl 2-aMino-3,3-diMethylbutanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 223.74 . The compound is stored at 4 degrees Celsius .科学的研究の応用

Hydroaminomethylation of Oleochemicals

"(R)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride" plays a role in the hydroaminomethylation (HAM) process, particularly in the context of oleochemicals. HAM of vegetable oils, facilitated by rhodium-catalyzed reactions, produces bio-based HAM-products. These products find potential applications as monomers in polymer chemistry and as bio-based surface-active agents. The review by Vanbésien et al. (2018) underscores the simplicity and effectiveness of HAM in synthesizing valuable functionalized bio-based compounds, showcasing the industrial potential of these processes Vanbésien, T., Nôtre, J. L., Monflier, E., & Hapiot, F. (2018). Hydroaminomethylation of oleochemicals: A comprehensive overview. European Journal of Lipid Science and Technology, 120(1700190).

Hydrophilic Interaction Chromatography

The compound is also relevant in the context of analytical methodologies, such as hydrophilic interaction chromatography (HILIC). HILIC is an alternative to reverse-phase liquid chromatography for separating polar, weakly acidic or basic samples. Jandera (2011) highlights HILIC's value in separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds. This technique is compatible with mass spectrometry, enhancing ionization and detection of polar or ionic compounds, indicating its utility in analytical chemistry and biochemistry Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.

Pretreatment in Photodynamic Therapy

Moreover, this compound's relevance extends into the field of photodynamic therapy (PDT), where pretreatment strategies aim to enhance protoporphyrin IX accumulation. Gerritsen et al. (2008) focus on improving the clinical outcome of ALA/MAL PDT through various pretreatment methods, including the use of penetration enhancers and temperature elevation during ALA application. This research highlights the compound's potential indirect application in optimizing therapeutic strategies for skin conditions Gerritsen, M., Smits, T., Kleinpenning, M. M., van de Kerkhof, P. C., & van Erp, P. V. (2008). Pretreatment to enhance protoporphyrin IX accumulation in photodynamic therapy. Dermatology, 218, 193-202.

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H315, H319, and H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and more .

特性

IUPAC Name |

methyl (2R)-2-amino-3,3-dimethylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQWUHFSXVRPY-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[4.2.1]nonan-3-one,5-methyl-,exo-(9CI)](/img/structure/B574308.png)